Cas no 921796-01-2 (N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide)

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide is a synthetic organic compound featuring a pyridazine core substituted with a methanesulfonyl group and linked to a phenylbutanamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or active pharmaceutical ingredient (API) due to its sulfonyl and amide functional groups, which may enhance binding affinity and metabolic stability. The compound’s design suggests applicability in targeting specific biological pathways, such as enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for drug discovery and development. Further research is warranted to explore its pharmacological properties and synthetic scalability.
N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide structure
921796-01-2 structure
Product name:N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide
CAS No:921796-01-2
MF:C21H21N3O3S
MW:395.47474360466
CID:6566159

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide
    • Benzeneacetamide, α-ethyl-N-[4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl]-
    • Inchi: 1S/C21H21N3O3S/c1-3-18(15-7-5-4-6-8-15)21(25)22-17-11-9-16(10-12-17)19-13-14-20(24-23-19)28(2,26)27/h4-14,18H,3H2,1-2H3,(H,22,25)
    • InChI Key: MHSJTPCGWGBZQD-UHFFFAOYSA-N
    • SMILES: C1(C(CC)C(NC2=CC=C(C3=NN=C(S(C)(=O)=O)C=C3)C=C2)=O)=CC=CC=C1

Experimental Properties

  • Density: 1.273±0.06 g/cm3(Predicted)
  • Boiling Point: 706.8±60.0 °C(Predicted)
  • pka: 13.74±0.70(Predicted)

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2099-0053-1mg
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide
921796-01-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2099-0053-2μmol
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide
921796-01-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2099-0053-2mg
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide
921796-01-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2099-0053-3mg
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide
921796-01-2 90%+
3mg
$63.0 2023-05-16

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide Related Literature

Additional information on N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide

Professional Introduction to N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide (CAS No. 921796-01-2)

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide, with the CAS number 921796-01-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of this molecule, particularly the presence of a 6-methanesulfonylpyridazine moiety and a phenylbutanamide backbone, contribute to its potential as a lead compound in drug discovery.

The< strong>N-4-(6-methanesulfonylpyridazin-3-yl)phenyl part of the molecule is derived from pyridazine, a heterocyclic compound known for its versatility in medicinal chemistry. Pyridazine derivatives have been widely studied due to their ability to interact with various biological targets, including enzymes and receptors. The methanesulfonyl group further enhances the electronic properties of the pyridazine ring, allowing for diverse interactions with biological systems. This structural motif has been explored in the development of compounds with anti-inflammatory, anticancer, and antimicrobial properties.

The< strong>2-phenylbutanamide moiety in N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide adds another layer of complexity to its pharmacological profile. Amides are well-known for their role as bioisosteres, capable of modulating the pharmacokinetic and pharmacodynamic properties of molecules. The phenyl group attached to the butanamide backbone can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. These features make N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide a valuable candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide with various biological targets. Studies have shown that this compound can interact with enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases. The< strong>6-methanesulfonylpyridazine moiety has been found to be particularly important for binding affinity, likely due to its ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in protein targets.

In vitro studies have demonstrated that N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide exhibits inhibitory activity against several enzymes relevant to cancer progression. For instance, it has shown potential as an inhibitor of tyrosine kinases, which are overexpressed in many cancer cell lines. The< strong>N-terminal phenyl group and the< strong>C-terminal amide moiety have been identified as key regions responsible for mediating these interactions. Further structural optimization could enhance its potency and selectivity against specific kinases.

The pharmacokinetic properties of N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide have also been evaluated using in silico models. These studies suggest that the compound has a reasonable oral bioavailability and metabolic stability, making it a promising candidate for further preclinical development. The< strong>pharmacokinetic profile is influenced by factors such as solubility, permeability, and metabolic clearance rates. By optimizing these parameters, researchers can improve the compound's overall efficacy and reduce potential side effects.

One of the most exciting aspects of N-4-(6-methanesulfonylpyridazin-3-y1)phenyl)-2 phen ylbutanam ide is its potential application in targeted therapy. Its ability to selectively interact with specific biological targets makes it an attractive candidate for developing personalized medicine approaches. Researchers are exploring ways to modify its structure to enhance its specificity for particular disease pathways while minimizing off-target effects.

The synthesis of N - 4 - ( 6 - meth anes ulf on y l py rid azin - 3 - y1 ) phen y l - 2 - phen y lb ut an am ide has been achieved through multi-step organic reactions involving key intermediates such as pyridazine derivatives and phenylbutanamides. The synthetic route has been optimized for scalability and yield, ensuring that sufficient quantities of the compound can be produced for both research and clinical purposes.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. N - 4 - ( 6 - me thane sulfo n y l py rid azin - 3 - y1 ) phen y l - 2 - phen y lb ut an am ide serves as an excellent example of how structural modifications can lead to compounds with enhanced biological activity. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the discovery process.

In conclusion,N - 4 - ( 6 - me thane sulfo n y l py rid azin e ) ph eny l ) ph eny lb ut an am ide ( C A S No . 921796 - 0 1 - 2 ) is a comp lex organ ic comp ou nd wit h prom is ing pharmacological prop er ties . Its unique structu re , combinin g a m ethane sulfo n y l py rid azine moiety wit h a ph eny lb ut an am ide backbo ne , makes it a valu able cand idate for furthe r resear ch an d deve lo pment . With advanc em ents in computatio nal chemis try an d molecul ar mo deling,N - 4 -( 6 me thane sulfo n y l py rid azin e ) ph eny l ) ph eny lb ut an am ide holds grea t potenti al fo r becom ing a new generatio n therapeut ic agent . As researc h contin ues,N ex t steps will likely revea le eve n more about its pot ential appl icatio ns i n medi cine . p >

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd